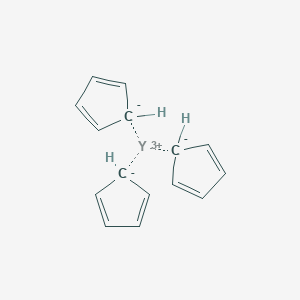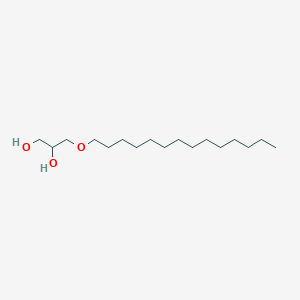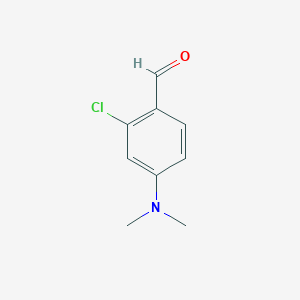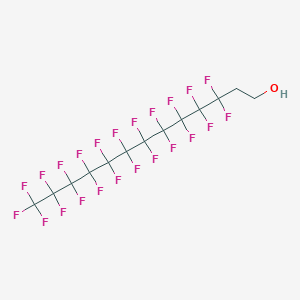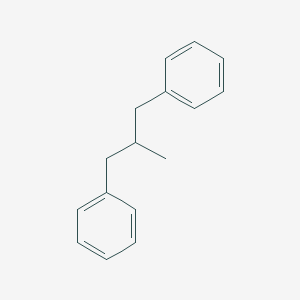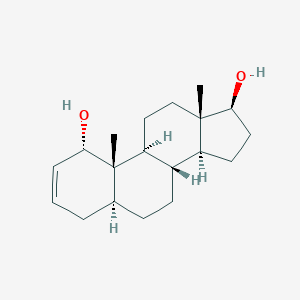
5alpha-Androst-2-ene-1alpha,17beta-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Androst-2-ene-1alpha,17beta-diol is a steroidal compound with the molecular formula C19H30O2. It is a derivative of androstane and contains two hydroxyl groups at the 1alpha and 17beta positions. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androst-2-ene-1alpha,17beta-diol typically involves multiple steps starting from simpler steroidal precursors. One common approach is the selective reduction of 5alpha-androst-2-ene-1,17-dione using specific reducing agents under controlled conditions to yield the desired diol. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
5alpha-Androst-2-ene-1alpha,17beta-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to form different dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Tosyl chloride in pyridine for converting hydroxyl groups to tosylates.
Major Products Formed
Oxidation: Formation of 5alpha-androst-2-ene-1,17-dione.
Reduction: Formation of 5alpha-androstane derivatives.
Substitution: Formation of tosylated derivatives.
Wissenschaftliche Forschungsanwendungen
5alpha-Androst-2-ene-1alpha,17beta-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anabolic effects.
Industry: Utilized in the production of steroid-based pharmaceuticals and supplements.
Wirkmechanismus
The mechanism of action of 5alpha-Androst-2-ene-1alpha,17beta-diol involves its interaction with specific molecular targets and pathways. It is known to bind to androgen receptors, modulating the expression of genes involved in various physiological processes. The compound may also influence the activity of enzymes involved in steroid metabolism, thereby affecting hormone levels and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5alpha-Androstane-3beta,17beta-diol
- 5alpha-Androst-2-ene-1beta,17beta-diol
- 17-Methyl-5alpha-androst-2-ene-1alpha,17beta-diol
Uniqueness
5alpha-Androst-2-ene-1alpha,17beta-diol is unique due to its specific hydroxylation pattern and double bond position, which confer distinct chemical and biological properties compared to other similar compounds. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(1S,5S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-1,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-11-10-15-13(14(18)8-9-16(18)20)7-6-12-4-3-5-17(21)19(12,15)2/h3,5,12-17,20-21H,4,6-11H2,1-2H3/t12-,13+,14+,15+,16+,17+,18+,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUMDVOLWARSAZ-VXZRPZIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(C(C=CC4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3([C@H](C=CC4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
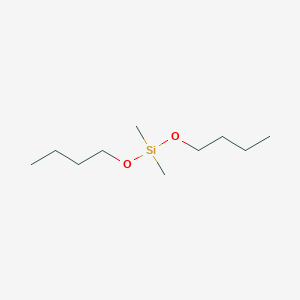
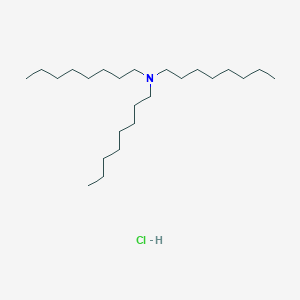
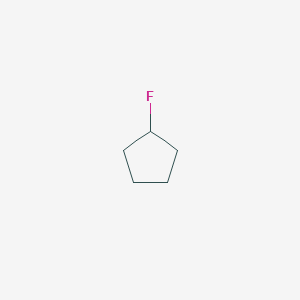

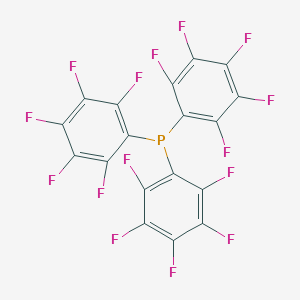
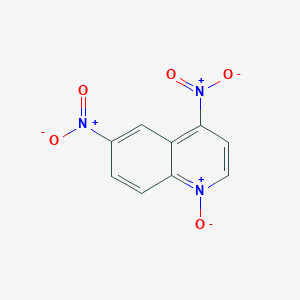
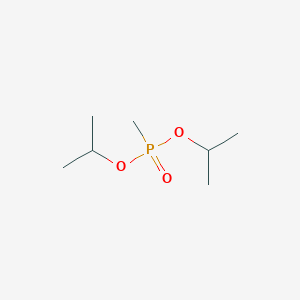
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)
